

Ensartinib Plasma Concentration Measurement by LC-MS/MS

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Compound Focus: Ensartinib

CAS No.: 1370651-20-9

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This protocol is adapted from a validated method for the simultaneous quantification of nine targeted anticancer therapies, including **ensartinib**, in human plasma [1].

Analytical Method Summary

The core of the protocol involves protein precipitation for sample clean-up followed by analysis with LC-MS/MS. The table below summarizes the key validated parameters for **ensartinib** [1].

Parameter	Specification for Ensartinib
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Range	50 - 50,000 ng/mL
Lower Limit of Quantification (LLOQ)	50 ng/mL
Chromatographic Column	C18 reversed-phase (e.g., Accucore Phenyl Hexyl, 100 x 2.1 mm, 2.6 µm)

| **Mobile Phase** | A: 2 mM Ammonium formate in water (+0.1% Formic acid) B: 2 mM Ammonium formate in Methanol:Water (95:5, v/v) (+0.1% Formic acid) || **Internal Standard (IS)** | Stable Isotopically Labelled (SIL) internal standards || **Sample Preparation** | Protein precipitation with Acetonitrile || **Key Clinical Application** | Therapeutic Drug Monitoring (TDM) to guide personalized dosing |

Detailed Experimental Protocol

1. Reagents and Solutions

- **Ensartinib Standard:** Use a certified reference standard.
- **Internal Standard:** Use a stable isotopically labelled internal standard for **ensartinib**, if available.
- **Mobile Phases:** Prepare as specified in the summary table. Use UPLC/MS-grade solvents and reagents.
- **Blank Human Plasma:** Use for preparing calibration standards and quality control (QC) samples.

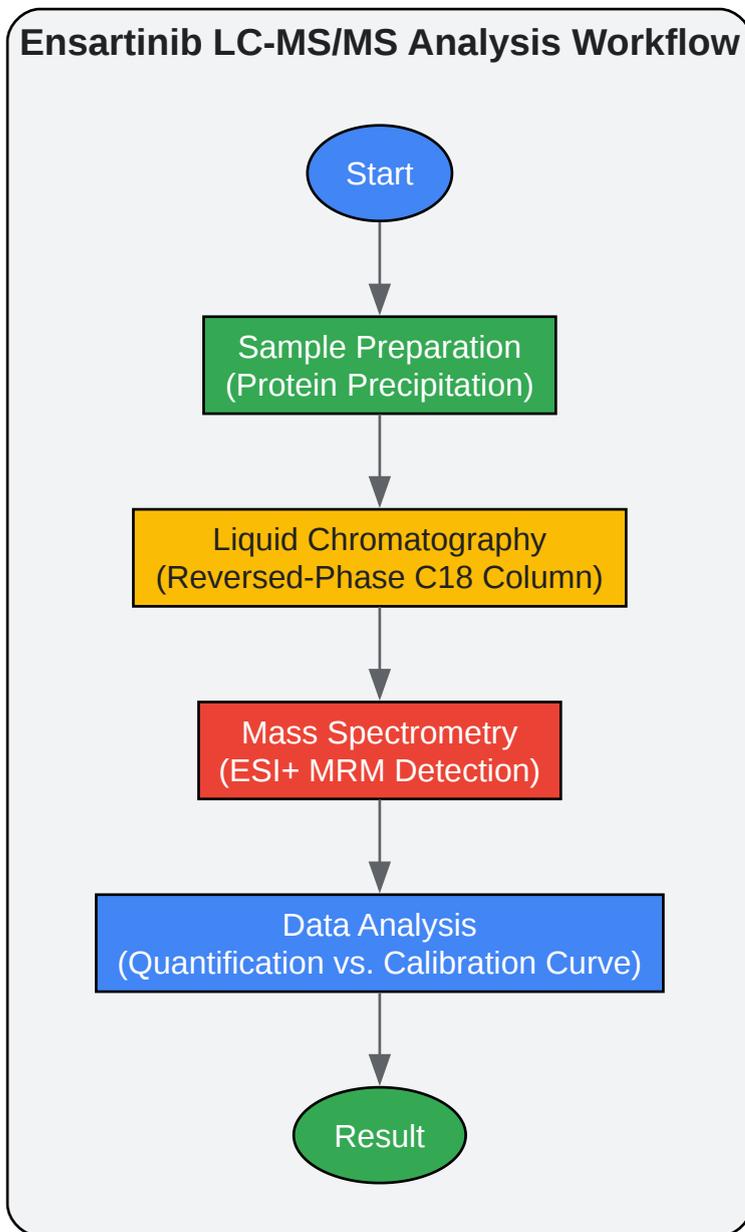
2. Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples on ice or in a refrigerator.
- Pipette 50 μL of the plasma sample (calibrator, QC, or patient sample) into a microcentrifuge tube.
- Add a fixed volume (e.g., 50 μL) of the internal standard working solution in acetonitrile.
- Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at a high speed (e.g., 10,000 - 15,000 $\times g$) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a new LC vial or 96-well plate for injection into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions

- **HPLC System:** Ultra-High Performance Liquid Chromatography (UPLC) system.
- **Mass Spectrometer:** Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive mode.
- **Data Acquisition:** Multiple Reaction Monitoring (MRM). The specific precursor ion > product ion transitions must be optimized for **ensartinib** and its internal standard on the instrument.

The following diagram illustrates the complete sample analysis workflow:



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Method Validation and Clinical Relevance

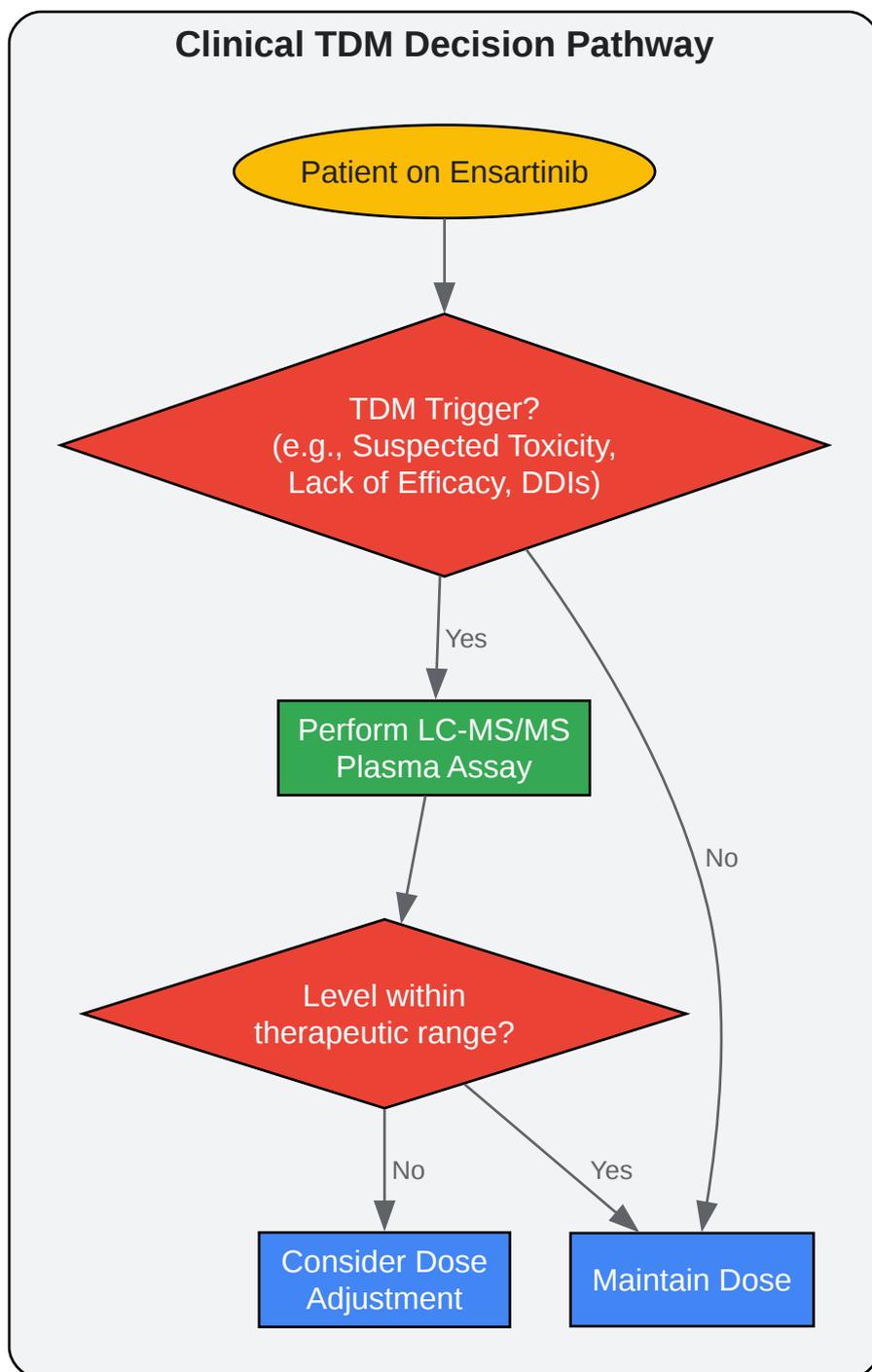
This protocol has undergone extensive validation, confirming its reliability for clinical use [1]. Key validation parameters and their clinical implications are summarized below.

Validation Parameter	Outcome & Clinical Significance
Precision & Accuracy	Intra- and inter-day precision and accuracy were within acceptable limits ($\pm 15\%$), ensuring reproducible and reliable results over time.
Stability	Ensartinib was stable in plasma under various storage and handling conditions (e.g., benchtop, autosampler), which is critical for routine clinical practice.
Specificity & Selectivity	The method effectively distinguishes ensartinib from other analytes and endogenous plasma components, avoiding false positives.
Clinical Need for TDM	Ensartinib shows significant interpatient variability in pharmacokinetic exposure and has known exposure-response relationships, making TDM a valuable tool for optimizing efficacy and minimizing toxicity [1].

Key Considerations for Researchers

- **Drug-Drug Interactions (DDIs):** **Ensartinib** is a potent inhibitor of several cytochrome P450 enzymes (CYP3A4, CYP2C9) and drug transporters (ABCB1, ABCG2) [2]. This profile indicates a high potential for perpetrating pharmacokinetic DDIs. Co-administration with substrates of these enzymes/transporters requires close monitoring, and TDM can be crucial in such scenarios.
- **Metabolic Stability:** In vitro studies using Human Liver Microsomes (HLMs) show **ensartinib** has a half-life ($t_{1/2}$) of approximately 19.3 minutes and an intrinsic clearance (Cl_{int}) of $42.03 \text{ mL min}^{-1} \text{ kg}^{-1}$, which classifies it as a compound with moderate metabolic lability [3].

The following diagram outlines the clinical decision-making process for applying this analytical method:



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Summary

This application note provides a detailed and validated LC-MS/MS protocol for quantifying **ensartinib** in human plasma. The method is robust, sensitive, and specifically developed to support Therapeutic Drug Monitoring, which is essential for personalizing treatment with **ensartinib** and improving patient outcomes in ALK-positive NSCLC.

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References

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To cite this document: Smolecule. [Ensartinib Plasma Concentration Measurement by LC-MS/MS]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b549071#ensartinib-plasma-concentration-measurement-protocol>]

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